molecular formula C13H20NO3P B12525195 Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester CAS No. 847502-93-6

Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester

Cat. No.: B12525195
CAS No.: 847502-93-6
M. Wt: 269.28 g/mol
InChI Key: RHAYRVPCCWFWGU-UHFFFAOYSA-N
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Description

Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester is an organophosphorus compound that features a phosphorous acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester typically involves the reaction of diethyl phosphite with 2-[(phenylmethylene)amino]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then heated to promote the esterification process, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent decomposition.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphorous acid esters.

Scientific Research Applications

Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorous-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorous acid, diethyl 2-[(phenylmethylene)amino]butyl ester
  • Phosphorous acid, diethyl 2-[(phenylmethylene)amino]propyl ester
  • Phosphorous acid, diethyl 2-[(phenylmethylene)amino]methyl ester

Uniqueness

Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylmethylene group enhances its ability to interact with aromatic systems, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

847502-93-6

Molecular Formula

C13H20NO3P

Molecular Weight

269.28 g/mol

IUPAC Name

2-(benzylideneamino)ethyl diethyl phosphite

InChI

InChI=1S/C13H20NO3P/c1-3-15-18(16-4-2)17-11-10-14-12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

RHAYRVPCCWFWGU-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OCCN=CC1=CC=CC=C1

Origin of Product

United States

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